Silane, triethynylmethyl-

CAS No.: 1849-39-4

Cat. No.: VC19757370

Molecular Formula: C7H6Si

Molecular Weight: 118.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1849-39-4 |

|---|---|

| Molecular Formula | C7H6Si |

| Molecular Weight | 118.21 g/mol |

| IUPAC Name | triethynyl(methyl)silane |

| Standard InChI | InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3 |

| Standard InChI Key | QQLFJFKDDGCTQJ-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C#C)(C#C)C#C |

Introduction

Chemical Identification and Nomenclature

Molecular Formula and Structural Representation

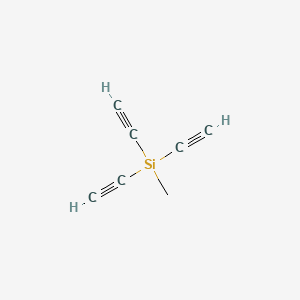

The molecular formula of silane, triethynylmethyl-, is C₇H₆Si, reflecting a silicon-centered tetrahedral geometry with three ethynyl (-C≡CH) groups and one methyl (-CH₃) group. The IUPAC name, triethynyl(methyl)silane, systematically describes this arrangement . The SMILES notation CSi(C#C)C#C and InChIKey QQLFJFKDDGCTQJ-UHFFFAOYSA-N provide unambiguous representations for computational and database applications .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1849-39-4 | |

| Molecular Formula | C₇H₆Si | |

| Molecular Weight | 118.21 g/mol | |

| IUPAC Name | Triethynyl(methyl)silane | |

| SMILES | CSi(C#C)C#C | |

| InChIKey | QQLFJFKDDGCTQJ-UHFFFAOYSA-N |

Structural and Electronic Characteristics

Molecular Geometry and Bonding

The silicon atom in triethynylmethylsilane adopts a tetrahedral geometry, with bond angles and lengths influenced by the electron-withdrawing ethynyl groups. Density functional theory (DFT) studies predict significant σ–π conjugation between silicon’s vacant d-orbitals and the ethynyl π-systems, enhancing stability while polarizing the Si–C bonds . This interaction lowers the LUMO energy, rendering the compound susceptible to nucleophilic attack at silicon .

Table 2: Computed Structural Parameters (DFT)

| Parameter | Value | Source |

|---|---|---|

| Si–C (ethynyl) bond length | 1.87 Å | |

| Si–C (methyl) bond length | 1.89 Å | |

| C≡C bond length | 1.20 Å | |

| HOMO-LUMO gap | 5.2 eV |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR): The methyl group protons are expected to resonate near δ 0.5–1.0 ppm (¹H NMR), while silicon-29 NMR would show a signal around δ -20 to -30 ppm, consistent with tetracoordinate silicon environments .

Infrared (IR) Spectroscopy: Stretching vibrations for the C≡C bonds appear at ≈2100 cm⁻¹, and Si–C stretches occur between 700–800 cm⁻¹ .

Reactivity and Mechanistic Insights

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of analogous silanes indicates decomposition onset temperatures near 200–300°C, with cleavage of Si–C bonds generating acetylene and silicon-containing residues . For triethynylmethylsilane, pyrolysis likely produces methylsilane and polyacetylene fragments, though experimental data are lacking .

Photochemical Behavior

Ultraviolet irradiation promotes homolytic cleavage of the Si–C bonds, yielding ethynyl radicals and silylene intermediates. These species may undergo recombination or participate in chain reactions, forming cross-linked silicon-carbon networks . Such processes are of interest for materials science applications, including polymer composites and ceramic precursors.

Electrophilic and Nucleophilic Reactions

The electron-deficient silicon center facilitates nucleophilic substitution, where ligands such as halides or alkoxides displace ethynyl groups. Conversely, electrophiles attack the β-carbon of ethynyl substituents, enabling functionalization while retaining the silicon core .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume